[4-(Hydroxymethyl)-3-methoxyphenyl]acetonitrile
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Overview
Description
[4-(Hydroxymethyl)-3-methoxyphenyl]acetonitrile: is a phenolic glycoside compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol Homovanillonitrile . This compound is characterized by the presence of a hydroxymethyl group and a methoxy group attached to a phenyl ring, along with an acetonitrile group. It is isolated from commercial Adenophora roots .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Hydroxymethyl)-3-methoxyphenyl]acetonitrile typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with a cyanide source under basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired nitrile compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Hydroxymethyl)-3-methoxyphenyl]acetonitrile can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Strong bases
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: Primary amines
Substitution: Various substituted phenylacetonitriles
Scientific Research Applications
Chemistry: In chemistry, [4-(Hydroxymethyl)-3-methoxyphenyl]acetonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antioxidant, or anti-inflammatory properties, making it a subject of interest in the development of new therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential use in drug development. Its structural features make it a candidate for the synthesis of novel drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of dyes, polymers, and other functional materials .
Mechanism of Action
The mechanism of action of [4-(Hydroxymethyl)-3-methoxyphenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups on the phenyl ring may facilitate binding to enzymes or receptors, modulating their activity. The acetonitrile group can participate in nucleophilic or electrophilic reactions, influencing the compound’s reactivity and biological effects .
Comparison with Similar Compounds
- 4-Hydroxy-3-methoxyphenylacetic acid
- 4-Hydroxy-3-methoxybenzaldehyde
- 4-Hydroxy-3-methoxyphenethylamine
Comparison: Compared to these similar compounds, [4-(Hydroxymethyl)-3-methoxyphenyl]acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical reactivity and biological properties. The hydroxymethyl group also differentiates it from other compounds, influencing its solubility and interaction with biological targets .
Properties
CAS No. |
669002-84-0 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)-3-methoxyphenyl]acetonitrile |
InChI |
InChI=1S/C10H11NO2/c1-13-10-6-8(4-5-11)2-3-9(10)7-12/h2-3,6,12H,4,7H2,1H3 |
InChI Key |
GBRLVADCWLZKRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)CO |
Origin of Product |
United States |
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